Superior Whole-Cell Selectivity Over Early Cathepsin K Inhibitors Balicatib and Relacatib
Odanacatib demonstrates significantly greater selectivity for cathepsin K in a functional, whole-cell context compared to the earlier inhibitors balicatib and relacatib. This is a critical differentiator, as the off-target inhibition of other cathepsins by less selective inhibitors was linked to clinical safety issues [1].
| Evidence Dimension | Selectivity in whole-cell assays |
|---|---|
| Target Compound Data | More selective |
| Comparator Or Baseline | Balicatib and relacatib |
| Quantified Difference | Not numerically quantified, but described as 'more selective' in the primary research article |
| Conditions | Functional whole-cell assays |
Why This Matters
This higher selectivity profile mitigates the risk of off-target toxicities that halted the development of earlier cathepsin K inhibitors, making odanacatib the preferred tool compound for investigating cathepsin K biology without confounding effects on other cysteine cathepsins.
- [1] Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., ... & Zamboni, R. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. View Source
